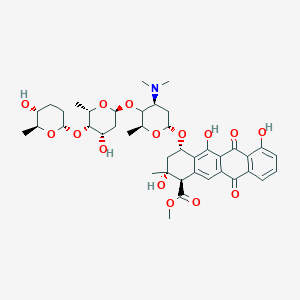

Auramycin E

Description

Auramycin E is a member of the anthracycline family of antibiotics, characterized by a tetracyclic aglycone (anthracyclinone) core linked to a sugar moiety. Anthracyclines are renowned for their antitumor and antimicrobial properties, primarily through mechanisms such as DNA intercalation, topoisomerase II inhibition, and reactive oxygen species generation . Auramycin G, for instance, demonstrates potent antitumor activity in gastric cancer models, suppressing tumor growth by inhibiting angiogenesis, lymphangiogenesis, and cancer cell migration .

Properties

CAS No. |

83753-72-4 |

|---|---|

Molecular Formula |

C41H53NO15 |

Molecular Weight |

799.9 g/mol |

IUPAC Name |

methyl (1R,2R,4S)-4-[(2R,4S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C41H53NO15/c1-17-24(43)11-12-28(52-17)56-39-19(3)54-30(15-26(39)45)57-38-18(2)53-29(14-23(38)42(5)6)55-27-16-41(4,50)34(40(49)51-7)21-13-22-33(37(48)32(21)27)36(47)31-20(35(22)46)9-8-10-25(31)44/h8-10,13,17-19,23-24,26-30,34,38-39,43-45,48,50H,11-12,14-16H2,1-7H3/t17-,18-,19-,23-,24+,26-,27-,28-,29-,30-,34-,38?,39+,41+/m0/s1 |

InChI Key |

WGLYNEPBFANBDP-AXVDPITDSA-N |

SMILES |

CC1C(CCC(O1)OC2C(OC(CC2O)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)C)O |

Isomeric SMILES |

C[C@H]1[C@@H](CC[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2O)OC3[C@@H](O[C@H](C[C@@H]3N(C)C)O[C@H]4C[C@@]([C@@H](C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)C)O |

Canonical SMILES |

CC1C(CCC(O1)OC2C(OC(CC2O)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)C)O |

Synonyms |

auramycin E |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Similarities

Anthracyclines like Auramycin E, Auramycin G, and doxorubicin share a conserved anthracyclinone backbone but differ in side-chain modifications and sugar attachments, which influence bioavailability, toxicity, and target specificity. For example:

- Auramycin G: Features a hydroxylated anthracyclinone core with a deoxyaminosugar, enabling strong DNA binding and inhibition of gastric cancer cell migration (recovery rate reduction: 50% at 10 mg/L) .

- Doxorubicin: Contains a daunosamine sugar and a hydroxyacetyl side chain, conferring broad-spectrum antitumor activity but notable cardiotoxicity .

Key Observations:

Potency : Auramycin G exhibits moderate in vitro potency (IC₅₀: 12.8 μM) compared to doxorubicin (IC₅₀: 0.1–1 μM), suggesting structural modifications in this compound could enhance efficacy .

Toxicity : Auramycin G demonstrates lower organ toxicity in murine models compared to doxorubicin, a critical advantage for clinical translation .

Antimicrobial Activity

Auramycin analogs also exhibit antimicrobial properties. For instance, purified auramycin derivatives show activity against bacterial and fungal strains, with minimum inhibitory concentrations (MICs) determined via broth microdilution assays . However, specific MIC values for this compound remain uncharacterized in the provided evidence.

Research Priorities:

Structural Elucidation : Cryo-EM or X-ray crystallography to resolve this compound’s binding interactions with DNA/topoisomerase II .

Preclinical Trials: In vivo efficacy and toxicity profiling in xenograft models, mirroring Auramycin G’s experimental framework .

Combination Therapy : Synergy studies with chemotherapeutics (e.g., 5-fluorouracil) to assess enhanced antitumor effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.